![molecular formula C9H16N2O B1396584 2-(Azetidine-1-carbonyl)piperidine CAS No. 1849187-83-2](/img/structure/B1396584.png)
2-(Azetidine-1-carbonyl)piperidine
Overview
Description
“2-(Azetidine-1-carbonyl)piperidine” is a compound that belongs to the class of azetidines . Azetidines are four-membered nitrogen-containing heterocycles that are important in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .
Molecular Structure Analysis
Azetidines have a four-membered ring structure . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This results in both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Scientific Research Applications
Polymer Chemistry
Azetidines, including “2-(Azetidine-1-carbonyl)piperidine”, are used as building blocks for polyamines by anionic and cationic ring-opening polymerization . Despite the challenges associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .
Antibacterial and Antimicrobial Coatings
The polymers derived from azetidines are used in the development of antibacterial and antimicrobial coatings . These coatings can be applied to various surfaces to prevent the growth of harmful bacteria and microbes .
CO2 Adsorption
Azetidine-based polymers have been found to be effective in adsorbing carbon dioxide (CO2) . This makes them useful in industries where there is a need to capture and store CO2 to reduce greenhouse gas emissions .
Chelation and Materials Templating
These polymers also have applications in chelation, where they can bind to metal ions, and in materials templating, where they can be used to create molds for the production of other materials .
Non-viral Gene Transfection
Azetidine-based polymers can be used in non-viral gene transfection . This involves the introduction of foreign DNA into cells using non-viral methods, which is a key technique in genetic engineering .
Protection of Carbonyl Compounds
“2-(Azetidine-1-carbonyl)piperidine” can be used in the protection of carbonyl compounds . This is an important process in organic and pharmaceutical chemistry, as well as in drug design .
Anti-cancer Therapeutics
The compounds derived from “2-(Azetidine-1-carbonyl)piperidine” show potential in modulating neuronal function, neurotransmission, cancer mechanisms, and immune responses . This suggests promising avenues for future research and development in the field of anti-cancer therapeutics .
Future Directions
Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The well-defined, three-dimensional structure of these sp3-rich scaffolds not only provides access to unique chemical space but is also correlated to improved pharmacokinetic properties and toxicological benefits . Therefore, the future directions in the research of azetidines, including “2-(Azetidine-1-carbonyl)piperidine”, may involve their incorporation into complex scaffolds for drug discovery .
Mechanism of Action
- Role : AzePip likely modulates biological pathways by binding to these targets, affecting downstream signaling and cellular responses .
Target of Action
Biochemical Pathways
properties
IUPAC Name |
azetidin-1-yl(piperidin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(11-6-3-7-11)8-4-1-2-5-10-8/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQWOMFZEHOBOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidine-1-carbonyl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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